8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential and Receptor Affinity
Serotonin Receptor Modulation
A study by Zagórska et al. (2009) synthesized a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, showing potent ligand activity for 5-HT(1A) receptors. These compounds, including 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, demonstrated anxiolytic-like and antidepressant-like activity in mice, suggesting potential for mood disorder treatments (Zagórska et al., 2009).
Receptor Binding Studies
Further research by Zagórska et al. (2015) explored the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones and their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Certain derivatives demonstrated notable affinity, especially towards 5-HT1A and 5-HT7 receptors, with potential antidepressant and anxiolytic properties (Zagórska et al., 2015).
Chemical Synthesis and Structural Analysis
Synthesis and Structural Insights
Studies on the synthesis and biological activity of purine derivatives, including those related to the structure , have provided foundational knowledge for developing new compounds with potential pharmacological applications. For instance, research into the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives and their pharmacological evaluation has led to insights into their structural characteristics and potential therapeutic uses (Nilov et al., 1995).
Antiviral and Antihypertensive Activities
Research has also delved into the synthesis of purine derivatives for exploring their antiviral and antihypertensive activities. For example, derivatives of 7,8-polymethylenepurine showed promise in preliminary studies for their antiviral and antihypertensive potential, highlighting the versatility of this chemical backbone in drug development (Nilov et al., 1995).
Properties
IUPAC Name |
6-[2-(2,3-dimethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-11-6-5-7-14(13(11)3)20-8-9-24-12(2)10-25-15-16(21-18(24)25)23(4)19(27)22-17(15)26/h5-7,10,20H,8-9H2,1-4H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLLJITWVSIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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